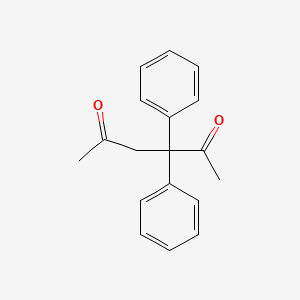
2,5-Hexanedione, 3,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Hexanedione, 3,3-diphenyl- is an organic compound with a unique structure characterized by two phenyl groups attached to the third carbon of a hexanedione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Hexanedione, 3,3-diphenyl- can be achieved through several methods. One common approach involves the reaction of 3,3-diphenylpropionic acid with acetic anhydride in the presence of a catalyst. The reaction typically requires heating to around 150°C and can yield the desired compound with high purity .
Industrial Production Methods
Industrial production of 2,5-Hexanedione, 3,3-diphenyl- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Hexanedione, 3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2,5-Hexanedione, 3,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,5-Hexanedione, 3,3-diphenyl- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved may include the inhibition of metabolic processes or the modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Hexanedione: A simpler analog without the phenyl groups, used in similar applications but with different reactivity.
3,4-Dimethyl-2,5-hexanedione: Another analog with methyl groups instead of phenyl groups, showing different chemical properties and reactivity.
Uniqueness
The presence of phenyl groups in 2,5-Hexanedione, 3,3-diphenyl- imparts unique chemical properties, such as increased stability and reactivity towards electrophilic aromatic substitution. This makes it distinct from its simpler analogs and useful in specific applications where these properties are advantageous .
Propiedades
Número CAS |
583887-48-3 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
3,3-diphenylhexane-2,5-dione |
InChI |
InChI=1S/C18H18O2/c1-14(19)13-18(15(2)20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12H,13H2,1-2H3 |
Clave InChI |
UVQCJJQNXYXQCX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-1-{[(1S,2R)-2-tert-Butylcyclohexyl]oxy}butan-2-ol](/img/structure/B14231291.png)

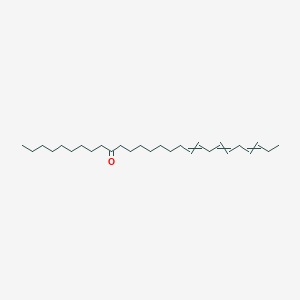

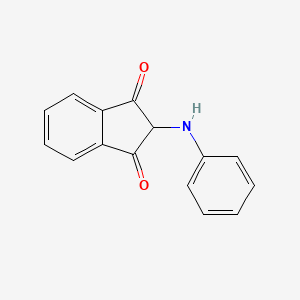
![(1H-Indol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B14231311.png)

![(7R)-7-[(4-methoxyphenyl)methoxy]oct-2-enal](/img/structure/B14231322.png)


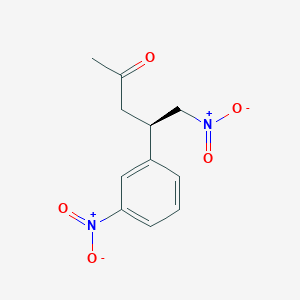

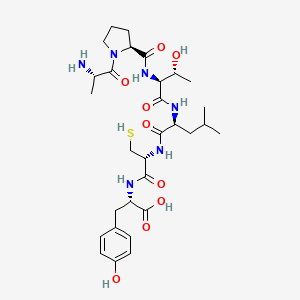
![Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-](/img/structure/B14231376.png)
